molecular formula C58H87N15O21S4 B575349 Guanylin (human) CAS No. 183200-12-6

Guanylin (human)

Cat. No.: B575349
CAS No.: 183200-12-6
M. Wt: 1458.658
InChI Key: XPNQMTAYRNMRRD-RDJGHUJSSA-N
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Mechanism of Action

Target of Action

Guanylin, a 15 amino acid peptide, primarily targets the guanylyl cyclase receptor GC-C . This receptor is predominantly located on intestinal epithelial cells . It plays a crucial role in the homeostasis and function of the digestive tract .

Mode of Action

Guanylin acts as an agonist of the guanylyl cyclase receptor GC-C . Upon receptor binding, guanylin increases the intracellular concentration of cyclic guanosine monophosphate (cGMP) . This increase in cGMP levels regulates a variety of key cell-type specific processes such as chloride and bicarbonate secretion, which in turn increases luminal fluid and intestinal motility .

Biochemical Pathways

The activation of GC-C by guanylin leads to the generation and release of cGMP from intestinal epithelial cells . When released into the submucosal space through the basolateral membrane, extracellular cGMP acts as a neuromodulator to inhibit pain-sensing nerve fibers innervating the colon . This pathway is involved in the regulation of cellular functions via cGMP in the digestive, renal, central nervous, reproductive, and lymphoid/immune organ systems .

Pharmacokinetics

It is known that guanylin is secreted by goblet cells in the colon . The expression of GC-C provides a pathway for paracrine and/or autocrine regulation of cellular functions .

Result of Action

The activation of GC-C by guanylin results in the stimulation of transepithelial chloride and bicarbonate secretion into the intestinal lumen . This leads to increased intestinal fluid and motility . Additionally, it has been suggested that GC-C acts as an intestinal tumor suppressor, with the potential to prevent the initiation and progression of colorectal cancer .

Action Environment

The action of guanylin is influenced by the environment within the gastrointestinal tract. The specific cellular distribution of guanylin differs between the duodenum and colon and between different species . Furthermore, research has shown that diet-induced obesity can lead to reduced guanylin expression in the colon, linking diet-induced obesity with colorectal cancer .

Biochemical Analysis

Biochemical Properties

Guanylin interacts with a variety of enzymes and proteins, including guanylate cyclase (GC), a receptor expressed in the kidney . The interaction between Guanylin and GC leads to the production of cyclic guanosine monophosphate (cGMP), a key second messenger in cellular signaling .

Cellular Effects

Guanylin influences cell function by activating cGMP production, which in turn regulates various cellular processes . For instance, in the intestinal epithelium, cGMP stimulates the secretion of chloride and bicarbonate into the intestinal lumen .

Molecular Mechanism

The molecular mechanism of Guanylin involves binding to its receptor, GC, which triggers the conversion of GTP to cGMP . This increase in cGMP levels influences various cellular processes, including gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

The effects of Guanylin can vary over time in laboratory settings . For instance, the activity of Guanylin can be influenced by factors such as pH and temperature, which can affect the rate of interconversion between its active and inactive forms .

Dosage Effects in Animal Models

The effects of Guanylin in animal models can vary depending on the dosage

Metabolic Pathways

Guanylin is involved in the cGMP signaling pathway . By activating GC, it influences the production of cGMP, which in turn affects various metabolic processes .

Transport and Distribution

Guanylin is distributed within cells and tissues via specific transport mechanisms

Subcellular Localization

The subcellular localization of Guanylin is primarily at the apical plasma membranes of cells in the intestinal mucosa and renal tubules . This localization suggests that Guanylin exerts its effects via paracrine and/or autocrine mechanisms .

Preparation Methods

Guanylin and its related peptides can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the synthesis of peptides. The synthetic route involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product .

Chemical Reactions Analysis

Guanylin undergoes various chemical reactions, including:

    Oxidation: Guanylin contains cysteine residues that can form disulfide bonds, which are crucial for its biological activity. Oxidation of these cysteine residues can lead to the formation of disulfide bonds.

    Reduction: The disulfide bonds in guanylin can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Guanylin can undergo substitution reactions where specific amino acids are replaced with other amino acids to study structure-activity relationships.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like DTT for reduction. The major products formed from these reactions include oxidized or reduced forms of guanylin with altered biological activity .

Scientific Research Applications

Guanylin has several scientific research applications:

    Chemistry: Guanylin is used in studies to understand peptide synthesis, structure-activity relationships, and peptide-receptor interactions.

    Biology: Guanylin is studied for its role in regulating electrolyte and water transport in the intestines and kidneys. It is also investigated for its involvement in colorectal cancer and other gastrointestinal diseases.

    Medicine: Guanylin and its analogs are explored as potential therapeutic agents for conditions such as chronic constipation, irritable bowel syndrome, and colorectal cancer.

    Industry: Guanylin is used in the development of diagnostic assays and therapeutic formulations targeting gastrointestinal disorders.

Comparison with Similar Compounds

Guanylin is similar to other peptides such as uroguanylin and heat-stable enterotoxins (ST) produced by enteric bacteria. These peptides also activate the GC-C receptor and regulate electrolyte and water transport in the intestines. guanylin is unique in its specific expression in the colon and its role as an endogenous regulator of intestinal fluid homeostasis.

Guanylin’s uniqueness lies in its specific expression pattern and its role in colorectal cancer suppression, which distinguishes it from other similar peptides.

Properties

IUPAC Name

(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-19-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-10-[(4-hydroxyphenyl)methyl]-25-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]-4,7,13-trimethyl-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H87N15O21S4/c1-8-25(2)43-56(91)69-36-21-97-98-24-39(58(93)94)65-40(77)19-61-55(90)44(29(6)74)73-54(89)38(68-48(83)27(4)62-46(81)26(3)63-51(86)35(18-31-11-13-32(76)14-12-31)67-47(82)28(5)64-52(36)87)23-96-95-22-37(53(88)66-34(50(85)72-43)15-16-42(79)80)70-57(92)45(30(7)75)71-41(78)20-60-49(84)33-10-9-17-59-33/h11-14,25-30,33-39,43-45,59,74-76H,8-10,15-24H2,1-7H3,(H,60,84)(H,61,90)(H,62,81)(H,63,86)(H,64,87)(H,65,77)(H,66,88)(H,67,82)(H,68,83)(H,69,91)(H,70,92)(H,71,78)(H,72,85)(H,73,89)(H,79,80)(H,93,94)/t25-,26-,27-,28-,29+,30+,33-,34-,35-,36-,37-,38-,39-,43-,44-,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNQMTAYRNMRRD-RDJGHUJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(NC(=O)CNC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)N1)CCC(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C3CCCN3)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C)CC4=CC=C(C=C4)O)C)C)C(C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@@H]3CCCN3)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C)CC4=CC=C(C=C4)O)C)C)[C@@H](C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H87N15O21S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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